molecular formula C8H6ClNO3 B14851316 6-Acetyl-4-chloropyridine-2-carboxylic acid

6-Acetyl-4-chloropyridine-2-carboxylic acid

Cat. No.: B14851316
M. Wt: 199.59 g/mol
InChI Key: ZWHDURIUMOJNCV-UHFFFAOYSA-N
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Description

6-Acetyl-4-chloropyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H6ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-chloropyridine-2-carboxylic acid typically involves the chlorination of pyridine derivatives followed by acetylation. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-chloropyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 6-carboxy-4-chloropyridine-2-carboxylic acid.

    Reduction: Formation of 6-acetyl-4-aminopyridine-2-carboxylic acid.

    Substitution: Formation of 6-acetyl-4-methoxypyridine-2-carboxylic acid.

Scientific Research Applications

6-Acetyl-4-chloropyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Acetyl-4-chloropyridine-2-carboxylic acid depends on its specific application. In general, it can act as a ligand, binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects. The exact molecular pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyridine-2-carboxylic acid: Similar structure but lacks the acetyl group.

    4-Chloropyridine-2-carboxylic acid: Similar structure but lacks the acetyl group and has the chlorine atom in a different position.

    6-Acetylpyridine-2-carboxylic acid: Similar structure but lacks the chlorine atom.

Uniqueness

6-Acetyl-4-chloropyridine-2-carboxylic acid is unique due to the presence of both the acetyl and chlorine functional groups

Properties

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

6-acetyl-4-chloropyridine-2-carboxylic acid

InChI

InChI=1S/C8H6ClNO3/c1-4(11)6-2-5(9)3-7(10-6)8(12)13/h2-3H,1H3,(H,12,13)

InChI Key

ZWHDURIUMOJNCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)Cl)C(=O)O

Origin of Product

United States

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